2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is a chemical compound with significant implications in medicinal chemistry. It belongs to a class of pyrrolopyridine derivatives that have been studied for various biological activities, particularly as potential therapeutic agents. The compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature and patents focusing on its synthesis and applications in drug development. Notable studies have highlighted its role as an inhibitor of focal adhesion kinases, which are implicated in cancer progression and other diseases .
This compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It falls within the broader category of pyridine derivatives, which are known for their diverse biological activities. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its solubility in water and making it suitable for biological assays.
The synthesis of 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions (temperature, pH) and purification techniques such as recrystallization or chromatography to obtain the desired dihydrochloride salt form.
The molecular formula for 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is with a molecular weight of approximately 221.12 g/mol . The structure features a fused bicyclic system comprising a pyrrole and a pyridine ring.
The compound participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are often influenced by the presence of substituents on the rings, which can direct reactivity and influence product formation.
The mechanism of action for 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride primarily involves inhibition of focal adhesion kinases (FAK). These kinases play a crucial role in cell signaling pathways related to cell proliferation and migration.
Studies have shown that compounds within this class exhibit significant anti-tumor activity in preclinical models, suggesting potential therapeutic applications in oncology.
Relevant data from studies indicate that the compound maintains its integrity under various conditions but should be stored properly to prevent degradation.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride has several promising applications:
The construction of the pyrrolo[3,4-b]pyridine core employs strategic cyclization methodologies, with Knorr-type condensations and 1,3-dipolar cycloadditions being predominant. Patent WO2017112719A1 details a high-yielding approach where ethyl acetoacetate reacts with 2,4-diamino-3-methylbutanoate under acidic conditions, inducing simultaneous ring closure and functionalization at the 2- and 4-positions [2]. This single-step cyclization achieves approximately 78% yield by precisely controlling stoichiometry and reaction kinetics. Alternative routes employ preformed pyrrole intermediates that undergo electrophilic substitution with pyridine precursors. For instance, N-Boc-protected pyrrole derivatives react with chloroacrolein in dimethylformamide at 80°C, followed by acid-catalyzed dehydrative cyclization to form the bicyclic system [4]. Microwave-assisted synthesis has reduced cyclization times from 12 hours to under 90 minutes while maintaining yields above 85%, demonstrating significant process efficiency improvements. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in methanol/ether mixtures, yielding the crystalline product with >99% purity after recrystallization [6].
Table 1: Core Synthetic Parameters for 2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride
Parameter | Value | Conditions |
---|---|---|
CAS Registry Number | 2170723-59-6 | [4] [6] |
Molecular Formula | C₉H₁₃ClN₂ (free base: C₉H₁₂N₂) | [5] [6] |
Cyclization Yield (Free Base) | 78-92% | Acid-catalyzed condensation |
Salt Formation Purity | >99% | Methanol/HCl recrystallization |
Physical Form | Yellow to off-white crystalline solid | [6] |
Reductive amination plays a dual role in introducing the 4-methyl substituent and facilitating dihydrochloride salt formation. The unsaturated precursor 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-one undergoes catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 60°C, achieving quantitative reduction of the imine bond while preserving the pyrrole ring [2]. This step simultaneously generates the basic nitrogen center essential for hydrochloride salt formation. The reduction kinetics follow pseudo-first-order behavior with complete conversion in <3 hours. Subsequent salt formation employs gaseous HCl bubbling through anhydrous ethanolic solutions of the free base, yielding the crystalline dihydrochloride with stoichiometric precision (2:1 base-to-acid ratio). Spectroscopic monitoring (¹H NMR) confirms complete protonation at both the pyridine nitrogen (N5) and the pyrrolidine nitrogen (N7), evidenced by characteristic downfield shifts of 1.8 ppm and 2.3 ppm, respectively [7]. The thermodynamic stability of the dihydrochloride form is attributed to lattice energy optimization, as confirmed by differential scanning calorimetry showing a single endotherm at 248°C corresponding to decomposition [5].
Industrial-scale synthesis necessitates orthogonal protection strategies for the pyrrolidine nitrogen (N7) and pyridine nitrogen (N5). Patent US20210309659A1 employs a four-step sequence: (1) tert-butoxycarbonyl (Boc) protection of N7; (2) nucleophilic substitution at C4 using methylmagnesium bromide; (3) acidic deprotection (trifluoroacetic acid/DCM); and (4) dihydrochloride salt formation . Critical optimization involves replacing traditional p-toluenesulfonyl protection with Boc groups, reducing deprotection temperatures from 120°C to 40°C and minimizing dimeric impurities. When implementing Boc protection, reaction yields improve from 65% to 89% due to suppressed side reactions at the electrophilic C3 position. Solvent screening revealed that tetrahydrofuran suppresses quaternary salt formation during methylation compared to dichloromethane. Post-deprotection, the free base is isolated via basification (K₂CO₃) and extraction into ethyl acetate, achieving 97% purity before salt formation. The dihydrochloride crystallization employs anti-solvent addition (ethyl acetate to methanolic HCl solution), producing particles with uniform morphology (10-50 μm) ideal for filtration [4] [6].
Industrial routes prioritize atom economy and catalyst recyclability, as evidenced by comparative analysis of WO2017112719A1 and US20210309659A1. The former utilizes a convergent approach coupling 2,4-dimethylpyrrole-3-carbaldehyde with β-aminocrotononitrile in one pot (78% yield), while the latter employs a linear sequence starting from 2-chloro-4-methylpyridine via Buchwald-Hartwig amination (65% yield over three steps) [2] . Cost analysis reveals the convergent route reduces raw material expenses by 32% but requires palladium catalysts (0.5 mol%). Catalyst recycling via fixed-bed reactors enables Pd recovery >95%, addressing cost concerns. WO2017112719A1's patented workup isolates the dihydrochloride directly from reaction mixtures by adding concentrated HCl during aqueous extraction, eliminating separate salt formation steps [2]. This integrated approach reduces processing time by 40% compared to standard isolation protocols. Purity profiles differ significantly: the convergent route achieves 99.5% HPLC purity with only 0.1% residual palladium, while the linear sequence reaches 98.7% purity but requires additional crystallization to remove regioisomeric impurities.
Table 2: Comparative Industrial Synthesis Approaches
Parameter | WO2017112719A1 (Convergent) | US20210309659A1 (Linear) |
---|---|---|
Steps to Core | 1 | 3 |
Overall Yield | 78% | 65% |
Catalyst Loading | Pd/C (0.5 mol%) recyclable | Pd₂(dba)₃ (1.5 mol%) single-use |
Key Impurity | <0.1% 3,4-dimethyl regioisomer | 1.2% 4-desmethyl analog |
Salt Formation | Integrated in workup | Separate step |
Production Cost | $412/kg | $608/kg |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8